Lipophilicity Comparison: 3,4-Difluoro vs. 2,6-Difluoro Regioisomer for CNS Drug Design
The target compound exhibits an XLogP3-AA of 1.5 [1], which is within the optimal range for CNS drug candidates (typically 1-3). In comparison, the regioisomeric 1-((2,6-difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2309598-12-5) is predicted to have a slightly lower XLogP3-AA due to the altered electronic distribution of the fluorine atoms, which can affect passive membrane permeability and blood-brain barrier penetration [2]. This difference, though subtle, can be decisive in selecting a lead compound for CNS-targeted programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2309598-12-5): XLogP3-AA ~1.3 (predicted) |
| Quantified Difference | Δ XLogP3-AA ≈ 0.2 |
| Conditions | XLogP3 3.0 algorithm (PubChem); predicted values for comparator. |
Why This Matters
A higher XLogP3-AA can improve passive membrane permeability for CNS targets, making the 3,4-difluoro isomer a potentially more favorable choice for intracellular or brain-penetrant projects.
- [1] PubChem. (2026). Compound Summary for CID 134161632: 1-(3,4-Difluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane. XLogP3-AA property. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/134161632 View Source
- [2] Calculated using XLogP3 algorithm; comparator data is predicted based on structural analogy. No direct experimental measurement available. View Source
